Adamantane

Descripción

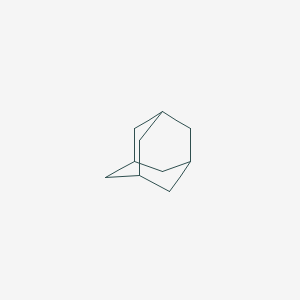

Structure

3D Structure

Propiedades

IUPAC Name |

adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022017 | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Adamantane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

281-23-2 | |

| Record name | Adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADAMANTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Adamantane: A Technical Retrospective on the Seminal Work of Landa and Macháček

An in-depth guide for researchers, scientists, and drug development professionals on the pioneering discovery of adamantane, detailing the inferred experimental protocols and physicochemical characterizations from the foundational 1933 publication.

Introduction

In 1933, the landscape of organic chemistry was forever altered with the discovery of a remarkably stable and structurally unique hydrocarbon, this compound. This seminal work, accomplished by the Czechoslovakian chemists Stanislav Landa and Vratislav Macháček, involved the isolation of this novel compound from petroleum sourced from the Hodonín oil fields.[1] Their findings, published in the Collection of Czechoslovak Chemical Communications, laid the groundwork for the field of diamondoid chemistry and have since had a profound impact on various scientific disciplines, including materials science and drug discovery. This technical guide provides a detailed overview of their discovery, including a reconstruction of the experimental methodologies, a summary of the quantitative data, and a logical workflow of their pioneering research.

Historical Context

Prior to its physical isolation, the theoretical existence of a tricyclic C10H16 hydrocarbon with a diamond-like structure had been a subject of speculation. It was the meticulous work of Landa and Macháček, however, that brought this molecule from the realm of hypothesis to tangible reality. Their investigation into the composition of Hodonín petroleum led to the identification of a crystalline substance with unusual properties, which they aptly named "this compound" due to its structural similarity to diamond.[2][3]

Experimental Protocols

Isolation of this compound from Hodonín Petroleum

The initial step in Landa and Macháček's work was the fractional distillation of crude petroleum from Hodonín. This process separates the crude oil into fractions based on the boiling points of its components. This compound, having a relatively high boiling point for its molecular weight, would have been concentrated in the higher-boiling fractions.

Detailed Methodologies:

-

Fractional Distillation:

-

Crude petroleum from the Hodonín oil fields was subjected to fractional distillation.

-

The fraction boiling between 190°C and 200°C was collected. This temperature range was likely determined through systematic investigation of various fractions for crystalline components.

-

-

Initial Purification:

-

The collected fraction was likely cooled to induce crystallization of the solid components.

-

The solid material was then separated from the liquid oil, possibly through filtration or decantation.

-

-

Further Purification by Sublimation:

-

The crude solid isolate was further purified by sublimation. This technique takes advantage of this compound's ability to transition directly from a solid to a gas phase, leaving behind non-volatile impurities.

-

The sublimed crystals would have been collected, yielding a purer form of this compound.

-

-

Recrystallization:

-

A final purification step would have involved recrystallization from a suitable solvent, such as ethanol (B145695) or acetone. This process would remove any remaining soluble impurities, resulting in the highly pure, crystalline this compound used for characterization.

-

Quantitative Data

The original publication by Landa and Macháček is noted for being one of the first to isolate this compound, albeit in very small quantities. The natural abundance of this compound in most petroleum sources is exceedingly low, estimated to be around 0.0004%.[4] While the precise yield obtained by Landa and Macháček is not detailed in readily available sources, it is understood to have been in the milligram range.

| Parameter | Value | Source |

| Natural Abundance in Petroleum | ~0.0004% | [4] |

| Elemental Composition | C: 88.16%, H: 11.84% (Calculated for C10H16) | Theoretical |

| Molecular Weight | 136.23 g/mol | Theoretical |

Note: The elemental composition and molecular weight are theoretical values for C10H16, which would have been confirmed by Landa and Macháček through combustion analysis, a standard technique at the time.

Physicochemical Properties

Landa and Macháček were the first to characterize the physical properties of this compound, which were instrumental in identifying it as a new, unique compound.

| Property | Value |

| Appearance | White, crystalline solid with a camphor-like odor[2] |

| Melting Point | 269-271 °C (in a sealed tube) |

| Boiling Point | Sublimes readily at atmospheric pressure |

| Solubility | Sparingly soluble in organic solvents, insoluble in water |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: A diagram illustrating the sequential steps for isolating and purifying this compound.

Logical Relationship in the Discovery Process

Conclusion

The discovery of this compound by Landa and Macháček was a landmark achievement in organic chemistry. Their meticulous experimental work, though challenging to fully reconstruct from available records, demonstrates a logical and systematic approach to the isolation and characterization of a novel natural product. The unique properties of this compound, first unveiled in their 1933 publication, have since inspired decades of research into the synthesis and application of diamondoid compounds, leading to significant advancements in fields ranging from polymer chemistry to the development of new therapeutic agents. This technical guide serves as a testament to their pioneering work and provides a foundational understanding for today's researchers and scientists.

References

The First Synthesis of Adamantane: A Technical Review of Vladimir Prelog's 1941 Achievement

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the first successful synthesis of adamantane, accomplished by Vladimir Prelog and R. Seiwerth in 1941. This compound, the simplest diamondoid, is a rigid, strain-free molecule with a unique cage-like structure that has since become a crucial building block in medicinal chemistry and materials science. Prelog's pioneering work, starting from Meerwein's ester, laid the foundation for the exploration of polyhedral organic compounds. While the overall yield was low, the synthesis was a landmark achievement in organic chemistry, demonstrating a multi-step pathway to a complex, naturally occurring hydrocarbon.[1][2][3][4][5] This document details the experimental protocols, quantitative data, and the logical workflow of this historic synthesis.

Quantitative Data Summary

The multi-step synthesis of this compound by Prelog was characterized by modest yields in several key transformations, culminating in a very low overall yield.[2][3] The reported yields for each step and the final product vary slightly across different historical accounts. The following table summarizes the quantitative data gathered from available resources.

| Step | Transformation | Reagents | Temperature (°C) | Duration (h) | Yield (%) |

| 1 | Hydrolysis and Decarboxylation | Ba(OH)₂, H₂O | 105 | 1 | 89 |

| 2 | Thermal Decarboxylation | Heat | 246 | - | 69 |

| 3 | Methylenation | NaOMe, CH₂Br₂ | 120 | 9 | 25 |

| 4 | Ketal Hydrolysis | HCl, AcOH | Reflux | 1.5 | 100 |

| 5 | Wolff-Kishner Reduction | NaOMe, NH₂NH₂·H₂O | 195-200 | 9 | 52 |

| 6 | Decarboxylation | Cu(Bronze) | 400 | - | 2.4 |

| Overall | Meerwein's Ester to this compound | ~0.16 - 1.5 [1][2][3][6] |

Experimental Protocols

The following are the detailed methodologies for the key experiments in Prelog's 1941 synthesis of this compound, based on the reaction scheme reported.[7]

Step 1: Saponification and Decarboxylation of Meerwein's Ester

-

Objective: To hydrolyze the four ester groups of Meerwein's ester and effect the first decarboxylation.

-

Procedure: Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione) is treated with an aqueous solution of barium hydroxide (B78521) (Ba(OH)₂). The reaction mixture is heated to 105 °C for 60 minutes. This step results in the saponification of the ester groups to carboxylates, followed by decarboxylation to yield the corresponding dicarboxylic acid. The product is isolated with an 89% yield.[7]

Step 2: Thermal Decarboxylation

-

Objective: To remove a second carboxyl group through heating.

-

Procedure: The dicarboxylic acid obtained from the previous step is subjected to thermal decarboxylation at 246 °C. This process drives off a molecule of carbon dioxide, leading to a monocarboxylic acid with a reported yield of 69%.[7]

Step 3: Methylenation

-

Objective: To introduce a methylene (B1212753) bridge, a key step in forming the this compound cage.

-

Procedure: The monocarboxylic acid is treated with sodium methoxide (B1231860) (NaOMe) and dibromomethane (B42720) (CH₂Br₂) in methanol. The reaction mixture is heated in a sealed vessel to 120 °C for 9 hours. This step, proceeding through an enolate alkylation mechanism, has a comparatively low yield of 25%.[7]

Step 4: Ketal Hydrolysis

-

Objective: To deprotect the carbonyl group.

-

Procedure: The product from the methylenation step is refluxed with hydrochloric acid (HCl) in acetic acid (AcOH) for 90 minutes. This acidic hydrolysis is reported to proceed with a quantitative (100%) yield.[7]

Step 5: Wolff-Kishner Reduction

-

Objective: To remove the carbonyl group and form a methylene group.

-

Procedure: The ketone is subjected to a Wolff-Kishner reduction. It is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) and sodium methoxide (NaOMe) in methanol. The reaction is heated to 195-200 °C for 9 hours. This reduction yields the this compound dicarboxylic acid with a 52% yield.[7]

Step 6: Final Double Decarboxylation

-

Objective: To remove the final two carboxyl groups to yield this compound.

-

Procedure: The this compound dicarboxylic acid is heated with copper-bronze powder at 400 °C. This final, high-temperature decarboxylation step is inefficient, affording the final product, this compound, in a yield of just 2.4%.[7]

Synthetic Pathway

The logical flow of Prelog's synthesis is a multi-step process involving the sequential modification of functional groups to construct the this compound skeleton. The workflow begins with the bicyclic Meerwein's ester and proceeds through hydrolysis, decarboxylation, bridge formation, reduction, and a final decarboxylation to arrive at the target tricyclic alkane.

References

- 1. This compound-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Vladimir Prelog - Wikipedia [en.wikipedia.org]

- 5. assignmentpoint.com [assignmentpoint.com]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

The Schleyer Synthesis of Adamantane from Dicyclopentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a tricyclic alkane with a unique cage-like structure resembling a diamondoid, has captivated chemists since its discovery. Its rigid, lipophilic framework has become a valuable building block in medicinal chemistry and materials science. The practical synthesis of this compound was first achieved by Paul von Ragué Schleyer in 1957, in a groundbreaking Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene (B1210996).[1] This guide provides a comprehensive technical overview of Schleyer's synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The Schleyer synthesis of this compound from dicyclopentadiene (B1670491) is a two-step process. First, dicyclopentadiene is hydrogenated to form endo-tetrahydrodicyclopentadiene. This saturated intermediate is then subjected to a Lewis acid-catalyzed isomerization, which results in the formation of the highly stable this compound framework.

Experimental Protocols

The following protocols are based on the well-established procedure published in Organic Syntheses.[1]

Part A: Synthesis of endo-Tetrahydrodicyclopentadiene

This initial step involves the catalytic hydrogenation of dicyclopentadiene.

Materials and Equipment:

-

Purified dicyclopentadiene

-

Dry ether

-

Platinum oxide (Adam's catalyst)

-

Parr hydrogenation apparatus

-

Filtration apparatus

-

Distillation apparatus with a Vigreux column

Procedure:

-

A solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide is prepared.

-

The solution is hydrogenated in a Parr apparatus under a hydrogen pressure of 50 p.s.i. The reaction is exothermic, and the uptake of 2 mole equivalents of hydrogen typically requires 4–6 hours.

-

Upon completion, the catalyst is removed by suction filtration.

-

The filtrate is distilled at atmospheric pressure through a 30-cm Vigreux column to remove the ether.

-

The distillation is continued to collect endo-tetrahydrodicyclopentadiene at a boiling point of 191–193°C. The yield is typically between 196–200 g (96.5–98.4%).[1]

Part B: Isomerization of endo-Tetrahydrodicyclopentadiene to this compound

This second step is the crucial Lewis acid-catalyzed rearrangement to the this compound cage structure.

Materials and Equipment:

-

endo-Tetrahydrodicyclopentadiene (from Part A)

-

Anhydrous aluminum chloride

-

500-ml Erlenmeyer flask with a standard taper joint

-

Magnetic stirrer-hot plate

-

Air condenser

-

Petroleum ether (b.p. 30–60°C)

-

Chromatography-grade alumina

-

Dry Ice-acetone bath

Procedure:

-

In a 500-ml Erlenmeyer flask, 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar are placed.

-

An air condenser is fitted to the flask, and 40 g of anhydrous aluminum chloride is added.

-

The reaction mixture is stirred and heated to 150–180°C for 8–12 hours. During the reaction, aluminum chloride may sublime and should be pushed back into the reaction mixture.

-

After cooling, the reaction mixture separates into two layers. The upper brown layer containing the product is decanted from the lower black tarry layer.

-

The flask is rinsed with a total of 250 ml of petroleum ether, and the rinsings are combined with the decanted layer.

-

The petroleum ether suspension is warmed until all the this compound dissolves.

-

The solution is decolorized by adding 10 g of chromatography-grade alumina, followed by hot filtration.

-

The filtrate is concentrated to about 200 ml by distillation and then cooled in a Dry Ice-acetone bath to crystallize the this compound.

-

The solid this compound is collected by suction filtration, yielding 27–30 g (13.5–15.0%).[1] Additional product can be obtained from the mother liquor.

Quantitative Data Summary

The following tables summarize the quantitative data for the Schleyer synthesis of this compound and its variations.

Table 1: Synthesis of endo-Tetrahydrodicyclopentadiene

| Parameter | Value | Reference |

| Starting Material | Dicyclopentadiene | [1] |

| Catalyst | Platinum Oxide | [1] |

| Solvent | Dry Ether | [1] |

| Hydrogen Pressure | 50 p.s.i. | [1] |

| Reaction Time | 4–6 hours | [1] |

| Product Boiling Point | 191–193°C | [1] |

| Yield | 96.5–98.4% | [1] |

Table 2: Isomerization to this compound (Schleyer's Original Method)

| Parameter | Value | Reference |

| Starting Material | endo-Tetrahydrodicyclopentadiene | [1] |

| Catalyst | Anhydrous Aluminum Chloride | [1] |

| Temperature | 150–180°C | [1] |

| Reaction Time | 8–12 hours | [1] |

| Product Melting Point | ~255–260°C (crude), 268-270°C (recrystallized) | [1] |

| Yield | 13.5–15.0% | [1] |

Table 3: Improved Yields with Different Catalysts

| Catalyst System | Yield | Reference |

| Aluminum chloride and hydrogen chloride (high pressure) | 30–40% | [1] |

| Boron trifluoride-hydrogen fluoride (B91410) (under pressure) | up to 30% | [1] |

| AlCl₃ with cocatalyst (optimized conditions) | 65.64% | [2] |

| Superacid catalysis | up to 98% | [3] |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of Schleyer's this compound synthesis.

Caption: Workflow of Schleyer's this compound synthesis.

References

Physicochemical Properties of Adamantane and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique tricyclic hydrocarbon with a rigid, diamondoid structure, has garnered significant attention in medicinal chemistry and materials science. Its distinct physicochemical properties, including high lipophilicity, thermal stability, and a three-dimensional scaffold, make it a valuable building block for the design of therapeutic agents and advanced materials. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its key derivatives, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The unique cage-like structure of this compound imparts it with distinct physical and chemical characteristics. These properties are often transferred to its derivatives, influencing their pharmacokinetic and pharmacodynamic profiles.

This compound:

Pure this compound is a white, crystalline solid with a characteristic camphor-like odor.[1] It is practically insoluble in water but readily dissolves in nonpolar organic solvents such as hydrocarbons.[1][2] A notable feature of this compound is its unusually high melting point for a hydrocarbon of its molecular weight, and its ability to sublime even at room temperature.[1]

This compound Derivatives:

The introduction of functional groups onto the this compound scaffold significantly alters its physicochemical properties, enabling the fine-tuning of molecules for specific biological targets. Key derivatives include amantadine (B194251), rimantadine, and memantine, which have found applications as antiviral and neuroprotective drugs.[3][4] Other important derivatives used as synthetic intermediates or for materials science applications include 1-adamantanol, 2-adamantanone, and 1-adamantanecarboxylic acid.

The addition of the adamantyl group to a molecule generally increases its lipophilicity, which can enhance its ability to cross the blood-brain barrier.[5][6] This property is particularly valuable in the development of drugs targeting the central nervous system.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and a selection of its important derivatives.

Table 1: General and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₀H₁₆ | 136.23 | White crystalline solid[2] | 270 (sublimes)[1][2] | Sublimes[1] |

| Amantadine | C₁₀H₁₇N | 151.25 | White crystalline powder | 180-192[1] | - |

| Rimantadine | C₁₂H₂₁N | 179.30 | - | - | - |

| Memantine | C₁₂H₂₁N | 179.30 | - | - | - |

| 1-Adamantanol | C₁₀H₁₆O | 152.23 | White crystalline powder[3] | 247 (sublimes)[7] | - |

| 2-Adamantanone | C₁₀H₁₄O | 150.22 | - | - | - |

| 1-Adamantanecarboxylic Acid | C₁₁H₁₆O₂ | 180.24 | - | - | - |

Table 2: Solubility and Partitioning Properties

| Compound | Water Solubility | Organic Solvent Solubility | logP | pKa |

| This compound | Practically insoluble[1][2] | Soluble in nonpolar organic solvents (e.g., hexane, chloroform)[2] | 2.44 | - |

| Amantadine | Freely soluble (as hydrochloride)[1] | Soluble in ethanol, DMSO, dimethylformamide (as hydrochloride)[8] | 2.44[1] | 10.1 - 10.58[1][9] |

| Rimantadine | - | - | - | - |

| Memantine | - | - | - | - |

| 1-Adamantanol | Insoluble[7] | Soluble in chloroform, methanol, ethanol[7] | 2.1[10] | - |

| 2-Adamantanone | - | - | - | - |

| 1-Adamantanecarboxylic Acid | - | - | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and material characterization. The following are detailed methodologies for key experiments.

Protocol 1: Purification of this compound by Vacuum Sublimation

This compound's ability to sublime makes this a highly effective purification technique to separate it from non-volatile impurities.[1]

Materials:

-

Crude this compound

-

Sublimation apparatus (with a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

-

Coolant (e.g., cold water)

Procedure:

-

Place the crude this compound at the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and evacuate the system.

-

Once a stable vacuum is achieved, circulate the coolant through the cold finger.

-

Gently heat the bottom of the apparatus. A temperature range of 80-120°C is a suitable starting point.[1]

-

This compound will sublime and deposit as pure crystals on the cold finger.

-

Continue the process until a sufficient amount of purified product has collected.

-

Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

-

Carefully vent the system to atmospheric pressure.

-

Disassemble the apparatus and collect the purified this compound crystals from the cold finger.

Protocol 2: Determination of Melting Point for Subliming Compounds

Standard melting point determination can be challenging for compounds that sublime. A sealed capillary tube method is therefore employed.

Materials:

-

Purified this compound or derivative

-

Capillary tubes

-

Bunsen burner or flame source

-

Melting point apparatus

Procedure:

-

Seal one end of a capillary tube by rotating it in a flame.

-

Introduce a small amount of the finely powdered sample into the open end of the capillary tube.

-

Pack the sample down by tapping the sealed end on a hard surface. The sample height should be 2-3 mm.

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[3]

Protocol 3: Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[10]

Materials:

-

This compound derivative

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of the this compound derivative in either water/buffer or n-octanol.

-

Add equal volumes of the n-octanol and aqueous phases to a separatory funnel or centrifuge tube.

-

Add a known amount of the stock solution to the two-phase system.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.

-

Carefully separate the two phases.

-

Determine the concentration of the this compound derivative in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Protocol 4: Determination of pKa by Potentiometric Titration

The pKa value, which describes the acidity or basicity of a compound, is critical for understanding its ionization state at different pH values. Potentiometric titration is a precise method for its determination.[11]

Materials:

-

This compound derivative (e.g., amantadine hydrochloride)

-

Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of the this compound derivative and dissolve it in a known volume of deionized water.

-

Place the beaker on the stir plate and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Add the titrant from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[11]

Mandatory Visualizations

Signaling Pathway Diagrams

The biological activity of many this compound derivatives is a result of their interaction with specific cellular signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. thinksrs.com [thinksrs.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Adamantane as a Cornerstone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rigid, polycyclic hydrocarbon adamantane, with its unique diamondoid structure, has carved a significant niche in medicinal chemistry. Its distinct physicochemical properties—lipophilicity, three-dimensionality, and metabolic stability—have established it as a valuable building block in the design of therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of this compound's role in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and structure-activity relationships.

Physicochemical Properties and Pharmacokinetic Advantages

The this compound cage is a highly lipophilic and sterically demanding scaffold.[1] Its incorporation into a drug molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid carbon framework protects adjacent functional groups from metabolic degradation, often leading to an increased plasma half-life.[1] Furthermore, the lipophilicity of the this compound moiety can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, a crucial attribute for central nervous system (CNS) targeted therapies.[1]

This compound in Antiviral Drug Discovery

The journey of this compound in medicinal chemistry began with the discovery of the antiviral activity of amantadine (B194251) against the influenza A virus.[2] this compound-based antivirals primarily function by blocking the M2 proton channel of the influenza A virus, a critical step in the viral replication cycle.[3]

Quantitative Data: Antiviral Activity of this compound Derivatives

The following table summarizes the in vitro antiviral activity of several this compound derivatives against influenza A virus.

| Compound | Virus Strain | Assay Type | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |

| Amantadine | A/H3N2 | Plaque Reduction | MDCK | >100 | >100 | [4] |

| Rimantadine (B1662185) | A/H3N2 | Plaque Reduction | MDCK | >100 | >100 | [4] |

| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | Plaque Reduction | MDCK | 2.83 | >100 | [4] |

| Spiran amine 8 | A/M2-V27A (Amantadine-resistant) | Two-Electrode Voltage Clamp | Oocytes | 84.92 | Not Reported | [5] |

| Compound 6 (this compound derivative) | Influenza A | Yeast Growth Restoration | Yeast | 0.2 | Not Reported | [6] |

| Compound 10 (this compound derivative) | Influenza A | Yeast Growth Restoration | Yeast | 0.3 | Not Reported | [6] |

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol outlines a standard method for determining the antiviral activity of this compound compounds against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.[7][8][9][10][11]

Materials:

-

Confluent monolayer of MDCK cells in 12-well plates

-

Influenza A virus stock

-

Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)

-

Overlay medium (e.g., 1:1 mixture of 2x DMEM and 1.6% Avicel, supplemented with TPCK-trypsin)

-

Test compound (this compound derivative) at various concentrations

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Preparation: Grow MDCK cells in 12-well plates to a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.

-

Infection: Wash the MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and add the overlay medium containing different concentrations of the this compound test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fixation: Fix the cells with the fixing solution for at least 30 minutes.

-

Staining: Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Plaque Counting: Wash the plates with water and count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathway: Influenza A M2 Proton Channel Blockade

The diagram below illustrates the mechanism of action of amantadine and rimantadine.

Caption: Mechanism of this compound antivirals targeting the M2 proton channel.

This compound in Neurodegenerative Diseases

The this compound scaffold is a key feature in drugs targeting CNS disorders, most notably Alzheimer's and Parkinson's diseases. Memantine (B1676192), an this compound derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.

Quantitative Data: Pharmacokinetics of Clinically Used this compound Drugs

This table provides a comparative overview of the pharmacokinetic parameters of several this compound-based drugs.[3][12][13][14][15][16][17][18]

| Drug | Indication | Bioavailability (%) | Half-life (t1/2, hours) | Volume of Distribution (Vd, L) | Clearance (CL, L/h) |

| Amantadine | Parkinson's Disease, Influenza A | ~90 | 10-14 | 300-400 | 18-30 |

| Rimantadine | Influenza A | >90 | 24-36 | 700-1000 | 12-20 |

| Memantine | Alzheimer's Disease | 100 | 60-80 | 9-11 L/kg | 9-11 |

Experimental Protocol: Synthesis of Memantine Hydrochloride

The following is a two-step, one-pot synthesis of memantine hydrochloride from 1,3-dimethylthis compound (B135411).[17][19][20]

Materials:

-

1,3-Dimethylthis compound

-

Nitric acid

-

Hydrochloric acid

-

Dichloromethane

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Step 1: Formation of N-formyl-1-amino-3,5-dimethylthis compound: Slowly add 1,3-dimethylthis compound to nitric acid at 20-25°C. After stirring, add formamide and heat the mixture to 85°C. After completion, cool the reaction and add it to ice-cold water. Extract the product with dichloromethane.

-

Step 2: Hydrolysis to Memantine Hydrochloride: To the organic extract from Step 1, add a mixture of hydrochloric acid and water. Heat the mixture to reflux. Concentrate the reaction mixture, add n-hexane, and heat to reflux again. Cool the reaction to allow for crystallization of the product. Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.

Signaling Pathway: Memantine and the NMDA Receptor

Memantine's neuroprotective effect is attributed to its uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is overactivated by glutamate (B1630785) in Alzheimer's disease, leading to excitotoxicity.

Caption: Memantine's role in modulating NMDA receptor signaling.

This compound in Anticancer Drug Development

The lipophilic nature of this compound has been exploited to enhance the anticancer activity of various compounds. This compound derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.[13][19][21][22]

Quantitative Data: In Vitro Anticancer Activity of this compound Derivatives

The table below presents the IC50 values of several this compound-containing compounds against different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Adamantyl isothiourea derivative 5 | HepG2 | Hepatocellular Carcinoma | 7.70 | [19] |

| Adamantyl isothiourea derivative 6 | HepG2 | Hepatocellular Carcinoma | 3.86 | [19] |

| 4-Bromobenzyl isothiourea derivative | PC-3 | Prostate Cancer | <30 | [22] |

| 4-Bromobenzyl isothiourea derivative | HepG2 | Hepatocellular Carcinoma | <30 | [22] |

| 4-Bromobenzyl isothiourea derivative | HCT-116 | Colorectal Carcinoma | <30 | [22] |

| 4-Bromobenzyl isothiourea derivative | MCF-7 | Breast Cancer | <30 | [22] |

| 4-Bromobenzyl isothiourea derivative | HeLa | Cervical Cancer | <30 | [22] |

Signaling Pathway: this compound Derivatives Inducing Apoptosis

This compound-containing anticancer agents can trigger apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[23][24][25][26][27]

Caption: Intrinsic apoptosis pathway modulated by this compound derivatives.

This compound in Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, including the treatment of type 2 diabetes and as antagonists for various receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Vildagliptin and Saxagliptin are two clinically approved DPP-4 inhibitors that feature an this compound moiety. They work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels.

P2X7 Receptor Antagonists

This compound-based compounds have been developed as potent and selective antagonists of the P2X7 receptor, a target for inflammatory and neuropathic pain conditions.[28][29][30][31][32]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly attractive and versatile building block in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Future research will likely focus on the development of novel this compound derivatives with enhanced selectivity and potency for a wider range of biological targets, as well as their application in advanced drug delivery systems. The "lipophilic bullet" that is this compound is poised to hit many more therapeutic targets in the years to come.[2]

References

- 1. connectsci.au [connectsci.au]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigation into this compound-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. ijper.org [ijper.org]

- 25. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Regulation of p53-, Bcl-2- and caspase-dependent signaling pathway in xanthorrhizol-induced apoptosis of HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery of potent and selective this compound-based small-molecule P2X(7) receptor antagonists/interleukin-1beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Quantitative structure–activity relationship study of P2X7 receptor inhibitors using combination of principal component analysis and artificial intelligence methods - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Hit-to-Lead studies: the discovery of potent this compound amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Technical Guide to its Lipophilicity and Rigidity in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a perfectly symmetrical and rigid diamondoid hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture imparts desirable physicochemical properties to drug candidates, primarily high lipophilicity and structural rigidity. These characteristics are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles, enabling the development of effective therapeutics for a range of diseases, including neurological disorders and viral infections.[1][2] This technical guide provides an in-depth analysis of the lipophilicity and rigidity of the this compound core, details the experimental protocols used for their characterization, and illustrates its application in modulating biological signaling pathways.

The Lipophilic Nature of the this compound Scaffold

The introduction of an this compound group into a molecule invariably leads to a significant increase in its lipophilicity.[3] This property is crucial for enhancing a drug's ability to cross biological membranes, such as the blood-brain barrier, and can improve metabolic stability by sterically shielding susceptible parts of the molecule from enzymatic degradation.[4][5]

Lipophilicity is quantitatively expressed by the partition coefficient (LogP) or the distribution coefficient (LogD).[3]

-

LogP : The ratio of the concentration of a neutral compound in a mixture of two immiscible phases, typically octan-1-ol and water. A higher LogP value indicates greater lipophilicity.[3][6]

-

LogD : A pH-dependent measure of the lipophilicity of an ionizable compound, accounting for all its ionized and non-ionized forms. It is considered more physiologically relevant for drug candidates.[3][6]

The incorporation of a single adamantyl group can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units, a substantial enhancement that is highly valuable for optimizing drug candidates.[5]

Quantitative Lipophilicity Data

The following table summarizes the experimentally determined or calculated LogP values for several prominent drugs that feature the this compound scaffold.

| Compound | Therapeutic Use | LogP Value | Reference |

| Amantadine | Antiviral, Anti-Parkinson's | 2.44 | [3] |

| Rimantadine | Antiviral | 3.60 | [3] |

| Memantine | Alzheimer's Disease | 3.28 | [3] |

| Adapalene | Acne Treatment | 8.00 | [3] |

| Saxagliptin | Type 2 Diabetes | 1.83 (Calculated) | [4] |

| Vildagliptin | Type 2 Diabetes | -1.10 (Calculated) | [3] |

Note: The LogP for Vildagliptin, which contains a hydroxylated this compound, is significantly lower, demonstrating how substitution on the scaffold can modulate lipophilicity.[3]

The Structural Rigidity of the this compound Scaffold

This compound's structure is a rigid, strain-free, cage-like hydrocarbon matrix.[4][5] This inherent rigidity is a key advantage in rational drug design for several reasons:

-

Precise Vectorial Arrangement : The rigid framework allows for the precise and predictable positioning of substituents in three-dimensional space. This enables a more effective and targeted interaction with biological macromolecules like receptors and enzymes.[1][5]

-

Reduced Conformational Entropy : Upon binding to a target, flexible molecules pay an entropic penalty as they must adopt a specific, rigid conformation. Because this compound is already rigid, the loss of conformational entropy upon binding is minimal, which can lead to a more favorable free energy of binding and, consequently, higher potency.

-

Scaffold Hopping and IP Protection : Replacing a flexible or planar moiety, such as a phenyl ring, with a three-dimensional this compound scaffold can be a successful strategy to escape the "flatland" of traditional drug discovery, potentially leading to novel intellectual property.[5]

While exceptionally rigid under normal conditions, computational studies have shown that the assumption of a perfectly rigid body may not be entirely valid at extremely high pressures (above 5 GPa), suggesting a degree of flexibility in the crystalline state under extreme conditions.[7]

Experimental Protocols for Characterization

Accurate determination of lipophilicity and structural rigidity is critical for drug development. The following sections detail the standard experimental methodologies.

Lipophilicity Determination

A. Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for determining LogP/LogD values.[3][8]

-

Principle : A known quantity of the compound is dissolved in a biphasic system of n-octanol (pre-saturated with an aqueous buffer) and an aqueous buffer of a specific pH (pre-saturated with n-octanol). The mixture is shaken vigorously until equilibrium is achieved, allowing the compound to partition between the two phases according to its lipophilicity.[8][9]

-

Detailed Protocol :

-

Preparation : Prepare a stock solution of the test compound in a suitable solvent.

-

Phase System : Use n-octanol and a physiologically relevant aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 for LogD7.4). Pre-saturate each solvent with the other by mixing them and allowing the phases to separate for at least 24 hours.

-

Partitioning : Add a small, precise volume of the stock solution to a known volume of the n-octanol/buffer mixture in a glass vial.

-

Equilibration : Tightly cap the vial and shake it at a constant temperature for a sufficient period (e.g., 1 to 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification : Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[10]

-

Calculation : Calculate the LogP or LogD value using the formula: LogP (or LogD) = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a high-throughput alternative to the shake-flask method for estimating LogP.[11]

-

Principle : This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value. A series of reference compounds with known LogP values are used to create a calibration curve.

-

Detailed Protocol :

-

System Setup : Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).[8]

-

Calibration : Inject a set of standard compounds with well-established LogP values spanning the expected range of the test compound. Record the retention time (t_R) for each standard.

-

Calculate Capacity Factor (k) : For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Generate Standard Curve : Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values. A linear regression of this plot yields the calibration equation.[11]

-

Analyze Test Compound : Inject the test compound under the identical chromatographic conditions and determine its retention time and log k.

-

Determine LogP : Interpolate the LogP of the test compound using its log k value and the calibration equation.

-

Rigidity and Structural Analysis

The definitive three-dimensional structure and, by extension, the rigidity of this compound-containing molecules are determined using the following high-resolution techniques.

A. X-ray Crystallography

This is the most powerful method for obtaining high-resolution structural information of molecules in a crystalline state.[12]

-

Principle : A beam of X-rays is directed at a well-ordered crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.[12][13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural and dynamic information of molecules in solution, which is often more representative of the physiological environment.[14]

-

Principle : Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment. By analyzing various NMR experiments (e.g., COSY, HSQC, NOESY), through-bond and through-space correlations between atoms can be established, allowing the calculation of a family of structures consistent with the experimental data.[12][13]

Application in Drug Design: Memantine and the NMDA Receptor

The physicochemical properties of this compound are expertly leveraged in the design of drugs like Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor used to treat Alzheimer's disease.[15]

Mechanism of Action : In Alzheimer's disease, excessive glutamate (B1630785) release leads to chronic, low-level activation of NMDA receptors. This causes a persistent influx of Ca²⁺ into neurons, a state known as excitotoxicity, which ultimately leads to neuronal damage and death.

Memantine is an uncompetitive, moderate-affinity antagonist of the NMDA receptor.[16] Its this compound moiety is sufficiently lipophilic to allow it to cross the blood-brain barrier. In the central nervous system, it enters the NMDA receptor's ion channel and blocks it. Because its binding is moderate and voltage-dependent, it can prevent the tonic, pathological influx of Ca²⁺ without disrupting the transient, high-level activation required for normal synaptic transmission and memory formation.

Conclusion

The this compound scaffold's defining characteristics—high lipophilicity and pronounced rigidity—make it a powerful and versatile tool in modern drug discovery. Its lipophilic nature enhances membrane permeability and metabolic stability, while its rigid structure allows for precise control over the orientation of pharmacophoric elements, reducing entropic penalties upon binding. A thorough understanding and characterization of these properties through established experimental protocols are essential for harnessing the full potential of this unique scaffold to design the next generation of highly effective and targeted therapeutics.

References

- 1. The this compound scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. connectsci.au [connectsci.au]

- 6. acdlabs.com [acdlabs.com]

- 7. High-pressure study of this compound: variable shape simulations up to 26 GPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 13. researchgate.net [researchgate.net]

- 14. atbweb.stanford.edu [atbweb.stanford.edu]

- 15. benchchem.com [benchchem.com]

- 16. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Adamantane Derivatives as Antiviral Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic aliphatic hydrocarbon, has served as a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. Its rigid, lipophilic cage-like structure imparts favorable pharmacokinetic properties, making it an attractive moiety for drug design. Among the various applications of this compound derivatives, their role as antiviral agents has been particularly significant, dating back to the discovery of amantadine's activity against the influenza A virus. This technical guide provides an in-depth overview of this compound derivatives as antiviral agents, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.

Mechanisms of Antiviral Action

The antiviral activity of this compound derivatives is multifaceted, with the primary and most well-understood mechanism being the inhibition of viral ion channels. However, emerging research has revealed alternative pathways through which these compounds can exert their antiviral effects.

Inhibition of Viral Ion Channels: The M2 Proton Channel of Influenza A

The archetypal mechanism of action for this compound derivatives like amantadine (B194251) and rimantadine (B1662185) is the blockade of the M2 proton channel of the influenza A virus.[1][2] This viral protein is a pH-gated ion channel essential for the viral replication cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral particle. This acidification is crucial for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which releases the viral genome into the cytoplasm for replication.[2] this compound derivatives bind to the pore of the M2 channel, physically obstructing the passage of protons and thereby preventing viral uncoating.[3]

Inhibition of Coronavirus Viroporins

Several this compound derivatives have demonstrated activity against various coronaviruses, including SARS-CoV and SARS-CoV-2.[1][4] The proposed mechanism involves the blockade of viroporins, which are small viral membrane proteins that form ion channels.[5] For instance, amantadine has been suggested to block the E protein channel of some coronaviruses, leading to impaired viral propagation.[1] By disrupting the ion homeostasis of the host cell, these derivatives can interfere with viral replication and assembly.

Inhibition of Viral Entry

Some this compound analogues can inhibit viral entry into the host cell.[6] This can occur through various mechanisms, such as increasing the pH of endosomes, which in turn inhibits the activity of host cell proteases like Cathepsin L that are required for the processing of viral glycoproteins for membrane fusion.[1]

Disruption of Viral Assembly

More recently, it has been shown that certain lipophilic this compound derivatives can interfere with the late stages of the viral replication cycle, specifically viral assembly and budding.[6] This is achieved by disrupting the colocalization of the viral M2 and M1 proteins, which is essential for the proper formation of new virions at the host cell membrane.[6]

Quantitative Antiviral Activity

The antiviral efficacy of this compound derivatives is quantitatively assessed using in vitro cell-based assays. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are key parameters that represent the concentration of the compound required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (or EC50), is a critical measure of the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

The following tables summarize the in vitro antiviral activity of a selection of this compound derivatives against influenza A viruses and coronaviruses.

Table 1: Antiviral Activity of this compound Derivatives against Influenza A Viruses

| Compound | Virus Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Amantadine | Influenza A/H1N1 (Wild-Type) | MDCK | ~0.3 | >100 | >333 | [7] |

| Influenza A/H3N2 (Wild-Type) | MDCK | ~0.5 | >100 | >200 | [7] | |

| Influenza A/H1N1 (S31N mutant) | MDCK | >100 | >100 | <1 | [7] | |

| Rimantadine | Influenza A/H1N1 (Wild-Type) | MDCK | ~0.2 | >100 | >500 | [7] |

| Influenza A/H3N2 (Wild-Type) | MDCK | ~0.4 | >100 | >250 | [7] | |

| Influenza A/H1N1 (S31N mutant) | MDCK | >55 | >100 | <1.8 | [7] | |

| Glycyl-rimantadine | Influenza A/Hong Kong/68 (H3N2) | MDCK | 0.11 µg/mL (~0.4 µM) | 50 µg/mL (~180 µM) | >450 | [8] |

| Spiro-adamantane amine | Influenza A/H3N2 | - | 12-fold more active than amantadine | - | - | [7] |

| (R)-Enol ester 10 | A/California/7/2009(H1N1)pdm09 (S31N) | MDCK | 8.1 | >50 | >6.2 | [9] |

| A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (S31N) | MDCK | 7.7 | >50 | >6.5 | [9] | |

| (S)-Enol ester 10 | A/California/7/2009(H1N1)pdm09 (S31N) | MDCK | 13.7 | >50 | >3.6 | [9] |

| A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (S31N) | MDCK | 7.7 | >50 | >6.5 | [9] | |

| Pyrrolidine derivative 3 | Influenza A/H2N2 | - | 9-fold more potent than rimantadine | - | - | [10] |

| Azetidine derivative 5 | Influenza A/H2N2 | - | 10-fold more potent than amantadine | - | - | [10] |

Table 2: Antiviral Activity of this compound Derivatives against Coronaviruses

| Compound | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Amantadine | SARS-CoV-2 | Vero E6 | 83-119 | >1000 | >8.4 | [1] |

| SARS-CoV-2 | Vero E6 T/A | 106 | >1000 | >9.4 | [4] | |

| SARS-CoV-2 (Omicron) | Vero E6 T/A | 106 | - | - | [4] | |

| HCoV-229E | MDBK | 641.65 µg/mL (~3540 µM) | >800 µg/mL | 1.25 | [11] | |

| Rimantadine | SARS-CoV-1 | - | Significant inhibitory activity | - | - | [1] |

| SARS-CoV-2 | Vero E6 | 36 | >625 | 17.3 | [12] | |

| SARS-CoV-2 | Vero E6 T/A | 30-40 | >1000 | >25 | [4] | |

| SARS-CoV-2 (Omicron) | Vero E6 T/A | 17.8 | - | - | [4] | |

| Memantine | HCoV-OC43 | - | Dose-dependent reduction in replication | - | - | [4] |

| SARS-CoV-2 | Vero E6 | 80 | >606 | 7.6 | [12] | |

| Tromantadine | SARS-CoV-2 | Vero E6 T/A | 60-100 | >1000 | >10 | [4] |

| Bananins | SARS-CoV-1 | - | Effective inhibitors | - | - | [1] |

| Spiro-adamantane amine | HCoV-229E | - | Effective | - | - | [1] |

| Compound 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [13][14] |

| Compound 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 | [13][14] |

| Compound 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781 | [13][14] |

Experimental Protocols

The evaluation of this compound derivatives as antiviral agents involves a series of standardized in vitro assays to determine their efficacy and cytotoxicity.

General Experimental Workflow

The screening of this compound derivatives for antiviral activity typically follows a structured workflow, from initial synthesis to in vivo evaluation.

Cell Culture and Virus Propagation

-

Cell Lines: Commonly used cell lines for influenza virus research include Madin-Darby Canine Kidney (MDCK) cells. For coronavirus studies, Vero E6 (African green monkey kidney), Huh-7 (human hepatoma), and A549 (human lung carcinoma) cells are frequently employed.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL), and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Propagation: Virus stocks are prepared by infecting confluent monolayers of susceptible cells at a low multiplicity of infection (MOI). After an adsorption period, the inoculum is replaced with a maintenance medium containing a low concentration of serum and, for influenza viruses, trypsin (to cleave the hemagglutinin protein). The supernatant containing progeny virions is harvested when a significant cytopathic effect (CPE) is observed, clarified by centrifugation, and stored at -80°C.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions to the wells. Include control wells with medium only (no cells) and cells with medium but no compound (vehicle control).

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

-

Procedure:

-

Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the this compound derivative in infection medium.

-

Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).

-

Incubate the plates for 2-4 days until plaques are visible.

-

Fix the cells with a fixative solution (e.g., 4% formaldehyde).

-

Remove the overlay and stain the cells with a staining solution (e.g., crystal violet). The viable cells will be stained, and the plaques will appear as clear zones.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound) and determine the IC50 or EC50 value from the dose-response curve.

-

Conclusion and Future Perspectives

This compound derivatives have a rich history as antiviral agents, and they continue to be a valuable platform for the development of new therapeutics. While the clinical utility of first-generation adamantanes against influenza has been diminished by the emergence of resistance, the knowledge gained from studying their mechanism of action has paved the way for the design of novel derivatives with improved potency and broader-spectrum activity. The exploration of alternative mechanisms, such as the inhibition of viral entry and assembly, offers exciting new avenues for overcoming resistance and expanding the antiviral repertoire of this unique chemical scaffold. As our understanding of virology and drug design continues to evolve, this compound-based compounds are poised to remain at the forefront of the quest for effective treatments for a wide range of viral diseases. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the full therapeutic potential of this compound derivatives.

References

- 1. Potential for the Repurposing of this compound Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights from investigating the interactions of this compound-based drugs with the M2 proton channel from the H1N1 swine virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective synthesis of novel this compound derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 10. Heterocyclic rimantadine analogues with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New anti-SARS-CoV-2 aminothis compound compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New anti-SARS-CoV-2 aminothis compound compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Amantadine and Rimantadine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amantadine (B194251) and its α-methyl derivative, rimantadine (B1662185), are adamantane-class antiviral drugs historically used for the prophylaxis and treatment of influenza A virus infections. Their mechanism of action, while seemingly straightforward, involves a nuanced interaction with the viral M2 proton channel, a homotetrameric viroporin essential for viral replication. This technical guide provides a comprehensive overview of the molecular basis of action for amantadine and rimantadine, detailing their interaction with the M2 channel, the quantitative aspects of their antiviral activity, and the experimental protocols used to elucidate these mechanisms. The rise of widespread resistance has curtailed their clinical use, underscoring the importance of understanding their precise mechanism for the development of next-generation M2 inhibitors.

The Core Mechanism: Inhibition of the M2 Proton Channel

The primary antiviral activity of amantadine and rimantadine is the targeted inhibition of the M2 proton channel of the influenza A virus.[1][2] This inhibition disrupts a critical early stage of the viral life cycle: the uncoating of the viral ribonucleoprotein (vRNP) complex within the host cell's endosome.

The Role of the M2 Proton Channel in Viral Uncoating

Following entry into the host cell via endocytosis, the influenza virion is contained within an endosome. The host cell's natural acidification of the endosomal lumen activates the M2 proton channel. This channel facilitates the influx of protons from the endosome into the interior of the virion. The resulting acidification of the virion's core weakens the interaction between the matrix protein (M1) and the vRNP, a crucial step for the release of the vRNP into the cytoplasm. Once in the cytoplasm, the vRNP is imported into the nucleus, where viral replication and transcription commence.

Molecular Interaction and Binding Site

Amantadine and rimantadine physically block the M2 proton channel, preventing this influx of protons and thereby halting the uncoating process.[1][3] High-resolution structural studies, including X-ray crystallography and solid-state NMR spectroscopy, have confirmed that the primary, high-affinity binding site for both drugs is located within the N-terminal lumen of the M2 channel pore.[1][2][3][4] A single drug molecule binds within the channel, with its ammonium (B1175870) group interacting with ordered water molecules.[4] This binding is stabilized by hydrophobic interactions with pore-lining residues, effectively occluding the channel and preventing proton translocation.[3]

Key amino acid residues that form the binding pocket and are critical for drug interaction include Val27, Ala30, and Ser31.[5] Mutations in these residues are the primary cause of the widespread resistance to this compound drugs.[5] While the luminal binding site is considered the primary site of inhibitory action, some studies have suggested the existence of a secondary, lower-affinity binding site on the exterior C-terminal surface of the M2 protein.[1][2][5]

Quantitative Analysis of Antiviral Activity

The efficacy of amantadine and rimantadine can be quantified through various in vitro assays, primarily by determining their 50% inhibitory concentration (IC50) against the M2 channel activity and their 50% effective concentration (EC50) against viral replication in cell culture. Rimantadine is generally considered to be more active than amantadine.[6][7]